molecular formula C19H16N6OS B2438566 6-(1H-imidazol-1-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)pyridazine-3-carboxamide CAS No. 1396883-60-5

6-(1H-imidazol-1-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)pyridazine-3-carboxamide

Cat. No.: B2438566
CAS No.: 1396883-60-5
M. Wt: 376.44
InChI Key: PRXLBOUKWNFFMB-UHFFFAOYSA-N
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Description

6-(1H-imidazol-1-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-imidazol-1-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)pyridazine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include pyridazine derivatives, imidazole, and thiazole compounds. Common synthetic routes may involve:

    Step 1: Formation of the pyridazine core through cyclization reactions.

    Step 2: Introduction of the imidazole moiety via nucleophilic substitution.

    Step 3: Attachment of the thiazole ring through coupling reactions.

    Step 4: Final carboxamide formation through amidation reactions.

Industrial Production Methods

Industrial production methods for such compounds may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(1H-imidazol-1-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMS

Properties

IUPAC Name

6-imidazol-1-yl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c26-18(16-6-7-17(24-23-16)25-11-10-20-13-25)21-9-8-15-12-27-19(22-15)14-4-2-1-3-5-14/h1-7,10-13H,8-9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXLBOUKWNFFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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